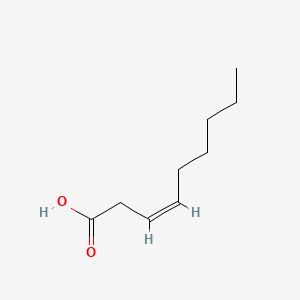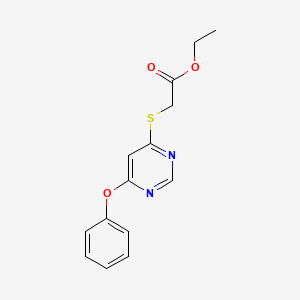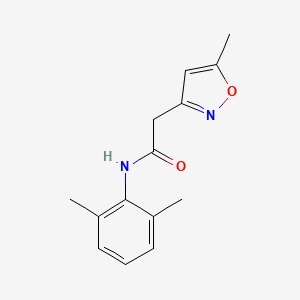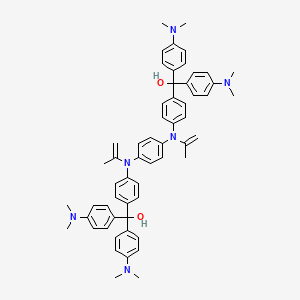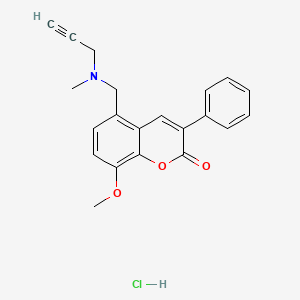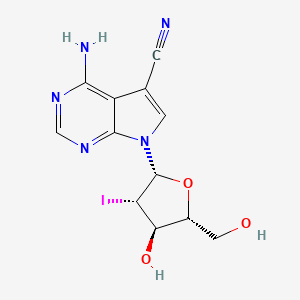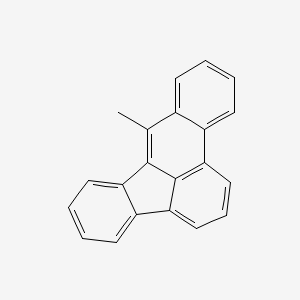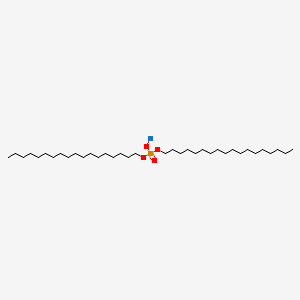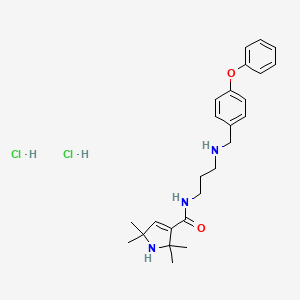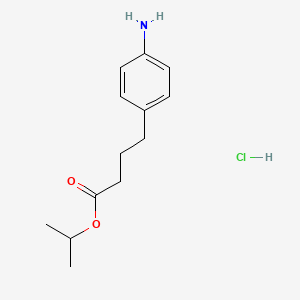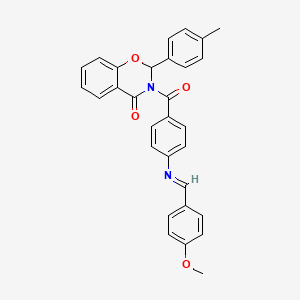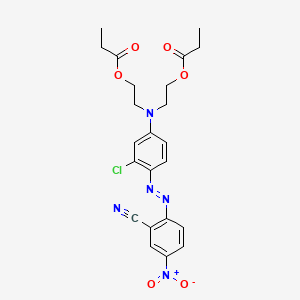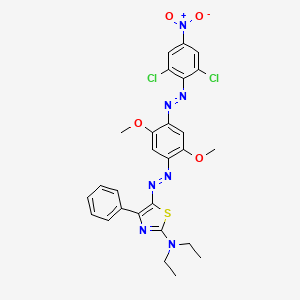
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are widely used in various industries for coloring purposes. The presence of multiple azo groups and aromatic rings contributes to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further reacted with N,N-diethyl-4-phenyl-2-thiazol-2-amine under controlled conditions to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. The use of automated systems and advanced monitoring techniques helps in achieving efficient production with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups can result in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textiles, plastics, and other materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-
Uniqueness
Compared to similar compounds, 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
80030-27-9 |
|---|---|
Formule moléculaire |
C27H25Cl2N7O4S |
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H25Cl2N7O4S/c1-5-35(6-2)27-30-24(16-10-8-7-9-11-16)26(41-27)34-32-21-15-22(39-3)20(14-23(21)40-4)31-33-25-18(28)12-17(36(37)38)13-19(25)29/h7-15H,5-6H2,1-4H3 |
Clé InChI |
SKVOGRRSRURXIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


